molecular formula C9H16N2O3 B14307294 4-(Prolylamino)butanoic acid CAS No. 111728-66-6

4-(Prolylamino)butanoic acid

Cat. No.: B14307294
CAS No.: 111728-66-6
M. Wt: 200.23 g/mol
InChI Key: DYPZTJVTQIANSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prolylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a prolylamino group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prolylamino)butanoic acid typically involves the reaction of proline with butanoic acid derivatives under specific conditions. One common method is the condensation reaction between proline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Prolylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

4-(Prolylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also modulate signaling pathways by binding to receptors or influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: Similar structure but lacks the prolylamino group.

    Proline: Contains the prolylamino group but lacks the butanoic acid backbone.

    Butanoic acid: Simple carboxylic acid without the amino group.

Uniqueness

4-(Prolylamino)butanoic acid is unique due to the presence of both the prolylamino group and the butanoic acid backbone. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.

Properties

CAS No.

111728-66-6

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

4-(pyrrolidine-2-carbonylamino)butanoic acid

InChI

InChI=1S/C9H16N2O3/c12-8(13)4-2-6-11-9(14)7-3-1-5-10-7/h7,10H,1-6H2,(H,11,14)(H,12,13)

InChI Key

DYPZTJVTQIANSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.